molecular formula C14H14ClN5 B11220944 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220944
M. Wt: 287.75 g/mol
InChI Key: MVLOFYLIULJHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-purity small molecule provided as a dry powder for biological screening and lead optimization in oncology research . This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized in medicinal chemistry as bioisosteres of purine that can function as ATP-competitive kinase inhibitors . Its molecular formula is C 14 H 14 ClN 5 , with an average molecular weight of 287.75 g/mol . The structure features a flat heteroaromatic system, a key pharmacophoric element that allows the molecule to occupy the adenine binding pocket in the ATP-binding site of various kinase targets . The primary research application of this compound is in the discovery and development of novel anticancer agents, particularly as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) . Abnormal EGFR signaling is a known driver in numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal carcinoma . Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, showing promising in vitro anti-proliferative activities against cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . The scaffold's similarity to the endogenous adenine moiety of ATP makes it a attractive backbone for designing competitive inhibitors that target receptor tyrosine kinases (RTKs) . Researchers can utilize this compound to probe kinase signaling pathways, study mechanisms of apoptosis, and investigate cell cycle arrest . This product is supplied with the following characteristics: Physical State: Dry Powder . Available Amount: 104 mg . Calculated Lipinski Properties: logP: 3.405, Rotatable bonds: 0, Hydrogen bond donors: 0, Hydrogen bond acceptors: 0, Polar surface area (PSA): 46 Ų . These properties suggest the compound has characteristics consistent with drug-like molecules. This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5/c1-9-6-10(15)4-5-12(9)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3

InChI Key

MVLOFYLIULJHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of alkyne and aromatic or aliphatic azides in the presence of a copper (II) catalyst and sodium ascorbate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps starting from pyrazole derivatives. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, typically involving the use of solvents like dioxane and catalysts such as piperidine. Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed that the compound has cytotoxic effects with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells . These results suggest its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential therapeutic role in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine structures have shown efficacy against various bacterial strains, indicating that this compound could possess antimicrobial properties as well .

Case Studies and Research Findings

Study Focus Findings
Abd El-Salam et al., 2012Anti-inflammatory agentsIdentified pyrazolo[3,4-d]pyrimidines as promising candidates for anti-inflammatory drugs with lower toxicity than traditional NSAIDs .
Giraud et al., 2023Protein kinase inhibitorsInvestigated derivatives of pyrido[3,4-g]quinazolines for their inhibitory effects on protein kinases, suggesting structural modifications could enhance potency .
Recent Anticancer StudiesCytotoxicityDemonstrated significant cytotoxic effects against multiple cancer cell lines; suggested further exploration in drug development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Insights :

  • Position 1 : Bulky groups (e.g., tert-butyl in OSI-027) enhance mTOR selectivity by occupying hydrophobic pockets .
  • Position 3 : Aryl groups (e.g., naphthyl in 1NA-PP1) confer selectivity for mutant kinases like AS PKC .
  • Position 4 : Dimethylamine in the target compound improves solubility, while halogenated aryl groups (e.g., 2-chlorophenyl) enhance target binding .
Pharmacological Activity and Selectivity
  • mTOR Inhibition : OSI-027 demonstrates potent dual inhibition of mTORC1/2 (IC50 = 22–65 nM) with >100-fold selectivity over PI3K isoforms, attributed to its C-shaped conformation that mimics ATP . The target compound’s dimethylamine group may reduce mTOR affinity compared to OSI-027 but could improve blood-brain barrier penetration.
  • Kinase Selectivity : 1NA-PP1 selectively inhibits mutant PKC via steric complementarity, whereas the target compound’s 4-chloro-2-methylphenyl group may favor alternative kinase interactions .
Toxicity and ADME Profiles
  • Mutagenicity: Most pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including the target compound, test positive in Ames assays (mutagenic) but are non-carcinogenic in rodent models .
  • hERG Inhibition : Low risk (hERG IC50 >10 µM) for the target compound and OSI-027, suggesting minimal cardiotoxicity .
  • Metabolism : Dimethylamine substituents (target compound) may enhance metabolic stability compared to benzyl or naphthyl groups, which are prone to oxidative degradation .
Clinical and Preclinical Status
  • OSI-027 : Completed Phase I trials for solid tumors, demonstrating oral bioavailability and potent antitumor effects .
  • SARS-CoV-2 Mpro Inhibitors : Preclinical candidates like the target compound require optimization to address mutagenicity before advancing to clinical stages .

Biological Activity

The compound 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro-2-methylphenyl group and two dimethylamino groups. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities including:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been reported to inhibit cancer cell proliferation through multiple pathways, including inhibition of kinases involved in cell cycle regulation.
  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections, particularly β-coronaviruses.
  • Enzyme Inhibition : These compounds often act as selective inhibitors for specific enzymes such as CSNK2 (casein kinase 2), which is implicated in various cellular processes including proliferation and survival.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Kinases : The compound inhibits kinases like CSNK2, leading to decreased phosphorylation of target proteins involved in cancer progression.
  • Modulation of Viral Replication : It interferes with viral replication mechanisms, making it a candidate for antiviral therapy.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine compounds:

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
AnticancerPyrazolo[3,4-d]pyrimidineInhibits cell growth
AntiviralCSNK2 inhibitorsReduces viral load
Enzyme InhibitionSelective inhibitorsBlocks enzyme function

Pharmacokinetics and Toxicity

Pharmacokinetic studies show that this compound has a favorable profile with sufficient oral bioavailability and clearance rates. For instance:

  • Bioavailability : Approximately 31.8% after oral administration.
  • Clearance Rate : 82.7 mL/h/kg post intravenous administration.

Toxicity assessments indicate no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.